Cas no 1784535-84-7 (6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one)
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-AMINO-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7(1H)-ONE
- 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one
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- Inchi: 1S/C6H7N5O/c1-3-9-6-8-2-4(7)5(12)11(6)10-3/h2H,7H2,1H3,(H,8,9,10)
- InChI Key: UYOFZZOMAHVPPO-UHFFFAOYSA-N
- SMILES: O=C1C(=CN=C2N=C(C)NN21)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 340
- XLogP3: -1.4
- Topological Polar Surface Area: 83.1
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01364-5g |
6-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one |
1784535-84-7 | 95% | 5g |
$1615 | 2023-09-07 |
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one
Comprehensive Overview of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one (CAS No. 1784535-84-7)
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one, with the CAS number 1784535-84-7, is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the triazolopyrimidine family, a class known for its diverse biological activities. Researchers are particularly interested in its potential applications due to its unique structural features, which include a triazole ring fused with a pyrimidine core. The presence of an amino group and a methyl substituent further enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one has surged, driven by its potential role in developing novel therapeutic agents. Its structural similarity to purine bases allows it to interact with biological targets, such as enzymes and receptors, making it a promising candidate for drug discovery. For instance, compounds featuring the triazolopyrimidine scaffold have shown activity against various diseases, including cancer and inflammatory disorders. This has led to increased searches for "triazolopyrimidine derivatives in drug development" and "CAS 1784535-84-7 applications" in scientific databases and search engines.
Another area of interest is the compound's potential in agrochemical formulations. The triazolopyrimidine structure is known to exhibit herbicidal and fungicidal properties, which align with the growing need for sustainable crop protection solutions. Farmers and researchers alike are exploring "6-Amino-2-methyl-triazolopyrimidine as a pesticide" and "eco-friendly agrochemicals" to address challenges like pesticide resistance and environmental impact. This compound's versatility underscores its importance in both pharmaceutical and agricultural sectors.
From a synthetic chemistry perspective, CAS 1784535-84-7 serves as a key building block for constructing more complex molecules. Its amino and carbonyl functional groups enable a wide range of chemical modifications, facilitating the creation of libraries for high-throughput screening. Laboratories focusing on "heterocyclic compound synthesis" or "triazolopyrimidine-based intermediates" frequently reference this compound in their workflows. The ability to tailor its structure for specific applications makes it a staple in modern medicinal chemistry.
Quality and purity are critical when working with 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one. Suppliers and manufacturers emphasize rigorous analytical methods, such as HPLC and NMR spectroscopy, to ensure compliance with industry standards. Searches for "high-purity CAS 1784535-84-7 suppliers" and "analytical data for triazolopyrimidines" reflect the importance of reliable sourcing in research and development. Additionally, regulatory compliance and safety data sheets (SDS) are frequently requested to meet laboratory and industrial requirements.
Looking ahead, the exploration of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is expected to expand, particularly in interdisciplinary fields like biomaterials and catalysis. Its compatibility with green chemistry principles also positions it as a candidate for sustainable innovation. As interest grows, so does the need for comprehensive studies on its physicochemical properties, toxicity profiles, and scalable synthesis methods. This compound exemplifies how specialty chemicals can drive advancements across multiple industries.
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